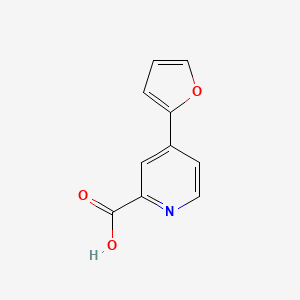

4-(Furan-2-yl)pyridine-2-carboxylic Acid

Descripción

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern medicinal and materials science, and the development of hybrid molecules is a prominent strategy within this field. The design of compounds that link two or more different heterocyclic systems, such as the furan (B31954) and pyridine (B92270) rings in 4-(Furan-2-yl)pyridine-2-carboxylic acid, is a deliberate approach to creating novel molecular architectures with unique properties. Researchers are increasingly focused on synthesizing such hybrid compounds to explore new therapeutic agents. researchgate.net

The fusion of furan and pyridine scaffolds, in particular, has been a fruitful area of investigation, especially in the pursuit of anticancer agents. researchgate.netrsc.org Studies have shown that novel pyridine-furan hybrid molecules can exhibit significant cytotoxic activity against various cancer cell lines. researchgate.netmdpi.com This line of research is based on the principle that combining two biologically active scaffolds can lead to synergistic effects or novel mechanisms of action. researchgate.net The investigation into pyridine-thiazole hybrids, for example, has revealed compounds with high antiproliferative activity, suggesting that the pyridine core is a versatile base for creating potent bioactive molecules. mdpi.com Therefore, this compound is situated within this modern research trend that seeks to generate and evaluate new hybrid heterocyclic systems for potential pharmacological applications.

| Research Area | Focus | Example Compounds/Scaffolds | Reference |

| Anticancer Agents | Synthesis of hybrid molecules for cytotoxic activity | Pyridine-Thiophene, Pyridine-Furan, Pyridine-Thiazole | researchgate.netmdpi.com |

| Drug Design | Combining known bioactive scaffolds to create novel drugs | Curcumin conjugated Imidazo[1,2-a]pyridine | researchgate.net |

| Molecular Frameworks | Exploring new synthetic methods for novel pyridine molecules | Dipyridyl or Pyridinyl sugar hydrazones | researchgate.net |

Foundational Research on Furan and Pyridine Scaffolds

The significance of this compound is deeply rooted in the extensive and foundational research on its constituent furan and pyridine rings. Both are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved pharmaceuticals.

The furan ring is a pharmacologically active entity that has garnered increasing attention for its presence in compounds with promising anticancer activity. researchgate.netmdpi.com For instance, Furan-2-carboxamide derivatives have demonstrated powerful antiproliferative effects against various cancer cell lines in vitro. mdpi.com The versatility of the furan scaffold allows for its incorporation into a wide array of complex molecules designed for therapeutic purposes. mdpi.com

The pyridine scaffold, a nitrogen-bearing heterocycle, holds a particularly esteemed position in medicinal chemistry. nih.govrsc.org It is a core component in more than 7000 existing drug molecules and is consistently found in new drug candidates approved by the FDA. nih.govrsc.org Its prevalence stems from its ability to engage in various biological interactions and its synthetic accessibility. Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. researchgate.netnih.gov The pyridine ring is found in naturally occurring compounds like alkaloids and vitamins (e.g., niacin and pyridoxine) and is involved in crucial biological redox reactions through nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). rsc.orgnih.gov This extensive history and proven utility make the pyridine scaffold a reliable and valuable component in the design of new bioactive compounds. researchgate.netnih.gov

| Scaffold | Significance in Research | Examples of Applications/Occurrences | References |

| Furan | Pharmacologically active entity, building block for anticancer agents. | Furan-2-carboxamide (antiproliferative), Furan-2,5-dicarboxamides (pharmacological activity). | researchgate.netmdpi.commdpi.com |

| Pyridine | "Privileged scaffold" in medicinal chemistry, core of >7000 drugs. | Anticancer, antiviral, antibacterial agents; Vitamins (Niacin); Alkaloids (Atropine). | researchgate.netnih.govrsc.orgnih.gov |

Current Research Trends in Carboxylic Acid-Functionalized Heterocyclic Systems

The inclusion of a carboxylic acid group on a heterocyclic framework, as seen in this compound, aligns with major trends in modern synthetic and medicinal chemistry. Carboxylic acid-functionalized heterocycles are essential building blocks in the synthesis of complex drug molecules. patsnap.com The carboxylic acid moiety is a key functional group found in the pharmacophore of hundreds of drugs. nih.gov

Current research explores the role of the carboxylic acid group in several advanced contexts:

Modulating Physicochemical Properties: The carboxylic acid group significantly influences a molecule's solubility, acidity, and ability to interact with biological targets through hydrogen bonding and ionic interactions. However, it can also present challenges such as reduced metabolic stability or limited ability to cross biological membranes. nih.gov This has spurred research into carboxylic acid bioisosteres—functional groups that mimic the carboxylate moiety to improve a drug's pharmacological profile. nih.gov

Advanced Synthetic Methodologies: The carboxylic acid group is no longer seen merely as a passive component but as an "adaptive functional group" for innovative chemical transformations. princeton.edu Recent developments in metallaphotoredox catalysis and other C-H functionalization techniques utilize carboxylic acids as readily available and versatile starting materials for creating complex molecular bonds under mild conditions. princeton.eduresearchgate.net

Catalysis: Heterocyclic carboxylic acids themselves can act as efficient catalysts. For example, pyridine-2-carboxylic acid has been successfully used as a metal-free, bioproduct-derived catalyst for multicomponent reactions in green chemistry applications. nih.gov

The market for carboxylic acids in pharmaceutical synthesis is growing, with an increasing emphasis on high-quality, pharmaceutical-grade compounds and the development of sustainable, green chemistry approaches for their synthesis. patsnap.com This reflects the critical and evolving role of carboxylic acid-functionalized systems in the future of drug discovery and chemical manufacturing.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(furan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTFEZNAJOTLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280705 | |

| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-24-4 | |

| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Furan 2 Yl Pyridine 2 Carboxylic Acid and Its Analogues

Strategies for Direct Synthesis of 4-(Furan-2-yl)pyridine-2-carboxylic Acid

While this compound is available from commercial suppliers, detailed procedures for its direct, one-pot synthesis are not extensively documented in widely available literature. Synthetic strategies typically involve multi-step sequences that culminate in the formation of the carboxylic acid functionality from a more stable precursor, such as an ester or nitrile, or the oxidation of a suitable group. A plausible approach involves the initial coupling of a furan-containing building block with a functionalized pyridine (B92270) ring, followed by modification of a substituent on the pyridine ring to yield the carboxylic acid. For instance, a cross-coupling reaction to form a 4-(furan-2-yl)pyridine (B1269100) derivative bearing a methyl or ester group at the 2-position, followed by oxidation or hydrolysis, represents a common and effective strategy.

Synthesis of Pyridine-Carboxylic Acid Derivatives Incorporating Furan (B31954) Moieties

The synthesis of the broader class of furan-substituted pyridine carboxylic acids relies on robust and versatile methods in heterocyclic chemistry. These strategies focus on constructing the core furan-pyridine linkage or building one of the heterocyclic rings onto the other.

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules like pyridine derivatives from simple precursors in a single step. bohrium.comtaylorfrancis.com These reactions are highly valued in green chemistry for their methodological simplicity and ability to generate molecular diversity. bohrium.com The Hantzsch pyridine synthesis, one of the earliest described MCRs, and its variations, can be adapted to incorporate furan-containing starting materials, such as furfural (B47365) (a furan-2-carboxaldehyde), to build the pyridine ring. taylorfrancis.com By reacting an aldehyde (e.g., furfural), a β-ketoester, and an ammonia (B1221849) source, it is possible to construct highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridine core. This approach is highly flexible, allowing for the introduction of various substituents to the pyridine ring. bohrium.com

Table 1: Examples of Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Components | Product Type | Key Features |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridines (oxidized to Pyridines) | Classical MCR; allows for symmetrical substitution. taylorfrancis.com |

| Kröhnke Pyridine Synthesis | α,β-Unsaturated Ketone, Pyridinium (B92312) Ylide, Ammonium Acetate | Polysubstituted Pyridines | Versatile for creating various substitution patterns. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Substituted Pyridines | A two-component reaction that proceeds via a cyclization-dehydration sequence. |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for forming the C-C bond between furan and pyridine rings. nih.gov Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are frequently employed. organic-chemistry.orgnih.gov

In a typical Suzuki-Miyaura coupling, a bromopyridine derivative (e.g., ethyl 4-bromopicolinate) can be reacted with a furanboronic acid in the presence of a palladium catalyst and a base to form the desired 4-(furan-2-yl)pyridine-2-carboxylate ester. mdpi.com Similarly, Stille coupling utilizes an organostannane (e.g., 2-(tributylstannyl)furan) with a halopyridine. The Negishi coupling employs an organozinc reagent, which can be advantageous for its high reactivity and functional group tolerance. organic-chemistry.org These methods are highly reliable and allow for the precise connection of pre-functionalized heterocyclic fragments, making them ideal for targeted synthesis. nih.govnih.gov

Table 2: Comparison of Common Cross-Coupling Protocols for Furan-Pyridine Linkage

| Reaction | Furan Component | Pyridine Component | Typical Catalyst | Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Furanboronic acid/ester | Halopyridine (Br, I, Cl) or Pyridine triflate | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Stable and accessible boronic acids; mild conditions. mdpi.com |

| Stille | Organostannane (e.g., 2-(tributylstannyl)furan) | Halopyridine or Pyridine triflate | Pd(PPh₃)₄ | Tolerant of many functional groups. |

| Negishi | Organozinc (e.g., 2-furylzinc chloride) | Halopyridine | Pd(PPh₃)₄, Pd(OAc)₂/X-Phos | High reactivity of organozinc reagents. organic-chemistry.org |

Cyclization and annulation strategies involve building one of the heterocyclic rings directly onto the other from an acyclic or partially cyclic precursor. ias.ac.in For instance, a furan ring can be constructed onto a pre-existing pyridine structure, or conversely, the pyridine ring can be formed from a furan-containing starting material. ias.ac.in

One established method is the Thorpe-Ziegler intramolecular cyclization, which can be used to form a furan ring fused to a pyridine core. ias.ac.in Another approach involves the palladium-catalyzed coupling of o-iodoacetoxypyridines with alkynes, followed by an electrophilic cyclization to yield furo[2,3-b]pyridines. ias.ac.in Dipolar cycloaddition reactions using pyridinium 1,4-zwitterions have also emerged as a modern strategy for constructing diverse heterocyclic systems, including those with fused pyridine rings. nih.gov These methods are particularly useful for creating fused ring systems but can be adapted for directly linked heterocycles.

Derivatization from Related Furan-Pyridine Precursors

A highly practical approach to obtaining this compound involves the synthesis of a stable furan-pyridine precursor, which is then chemically modified in a final step to reveal the carboxylic acid. This strategy circumvents potential issues with the reactivity of the carboxylic acid group during the main bond-forming steps.

Table 3: Common Precursors for Derivatization to Carboxylic Acids

| Precursor Functional Group | Reaction Type | Typical Reagents | Reference |

|---|---|---|---|

| Ester (-COOR) | Hydrolysis | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH, LiOH) | libretexts.orgnih.govbritannica.com |

| Nitrile (-CN) | Hydrolysis | Strong Acid or Base with heating | libretexts.org |

| Furan Ring | Oxidation | Potassium Permanganate (KMnO₄) | springernature.com |

| Methyl Group (-CH₃) | Oxidation | KMnO₄, Chromic Acid | britannica.com |

The hydrolysis of carboxylic acid derivatives such as esters, amides, or nitriles is a fundamental and widely used method for preparing carboxylic acids. libretexts.orgbritannica.com A common synthetic route involves first preparing an ester of the target molecule, for example, methyl or ethyl 4-(furan-2-yl)pyridine-2-carboxylate. This ester can be synthesized using the cross-coupling methods described previously. The subsequent hydrolysis is typically achieved by heating the ester with an aqueous solution of a strong acid (like HCl) or a strong base (like NaOH or LiOH). libretexts.orgnih.gov Basic hydrolysis initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. libretexts.orgbritannica.com

An alternative and powerful derivatization strategy involves the direct oxidation of the furan ring itself. A procedure has been described for preparing terpyridine carboxylic acids where a furan-functionalized terpyridine is treated with an oxidizing agent like potassium permanganate. springernature.com This permanganate-mediated oxidation cleaves the furan ring to provide the carboxylic acid functionality directly on the pyridine core, demonstrating the furan's utility as a masked carboxyl group. springernature.comresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 4 Furan 2 Yl Pyridine 2 Carboxylic Acid and Analogues

Oxidative Reactions and Degradation Pathways of Furan-Pyridine Systems

The reactivity of furan-pyridine systems, such as 4-(furan-2-yl)pyridine-2-carboxylic acid, towards oxidation is largely dictated by the individual characteristics of the furan (B31954) and pyridine (B92270) rings. The furan moiety, being a π-excessive heterocycle, is particularly susceptible to oxidative degradation. scribd.com Oxidation of the furan ring is a critical step in the biotransformation and degradation of many furan-containing xenobiotics. nih.gov This process, often catalyzed by cytochrome P450 enzymes, generates highly reactive electrophilic intermediates. nih.gov Depending on the substituents present on the furan ring, this intermediate can be an epoxide or a cis-enedione, which can then react with cellular nucleophiles. nih.gov

The oxidation of furan itself can proceed through the formation of an endoperoxide, which subsequently rearranges and is oxidized to products like maleic anhydride (B1165640) or maleic acid. researchgate.net In substituted furans, the side chains may first be oxidized to furan-carboxylic acids, followed by decarboxylation to furan, which then enters the main oxidative degradation pathway. researchgate.net The initial product of furan ring cleavage is often identified as cis-2-butene-1,4-dial. nih.gov Treatment of furan with oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide can lead to ring opening. pharmaguideline.com

The pyridine ring, while generally more resistant to oxidation than furan, can also undergo degradation. Bacteria are known to degrade pyridine derivatives, often through pathways involving hydroxylated intermediates. researchgate.net Interestingly, manganese-based catalysts that utilize pyridyl-containing ligands have been shown to decompose in the presence of hydrogen peroxide to form pyridine-2-carboxylic acid. researchgate.net This newly formed acid, in conjunction with manganese, then acts as the true catalytic species for the oxidation of various substrates. researchgate.net This finding is particularly relevant for this compound, as its inherent structure contains the active catalytic motif for certain oxidation reactions.

| Heterocyclic Ring | Reaction Type | Key Intermediates/Products | Reference |

|---|---|---|---|

| Furan | Catalytic Oxidation | Endoperoxide, Maleic Anhydride, Maleic Acid | researchgate.net |

| Furan | Enzymatic Oxidation (P450) | Epoxide, cis-Enedione, cis-2-Butene-1,4-dial | nih.gov |

| Pyridine | Biodegradation | Hydroxylated Pyridines | researchgate.net |

| Pyridyl Ligands | Decomposition in Mn/H₂O₂ System | Pyridine-2-carboxylic Acid | researchgate.net |

The furan ring in this compound can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comresearchgate.net This reactivity allows for the construction of complex, oxygen-containing polycyclic structures from furan-based starting materials. nih.gov However, the Diels-Alder reaction involving furan is often a reversible process. nih.gov The loss of the furan's aromatic stabilization energy upon cycloaddition makes the reverse reaction, or retro-Diels-Alder, thermodynamically favorable, particularly at higher temperatures. nih.gov

In addition to the furan moiety, the pyridine ring can also participate in cycloaddition chemistry, although through different mechanisms. For instance, energy-transfer-enabled intramolecular [4+2] reactions have been developed for the direct dearomatization of pyridines. chinesechemsoc.org Furthermore, pyridines can be synthesized via hetero-Diels-Alder reactions where 1-azadienes serve as the four-atom component. rsc.org

Furan-pyridine systems can undergo a variety of intramolecular rearrangements, often facilitated by transition metal catalysts, leading to significant structural transformations. One notable example is the rhodium-catalyzed intramolecular reaction of furyl-tethered 1-sulfonyl-1,2,3-triazoles. nih.govresearchgate.net This process involves the generation of a rhodium azavinyl carbene that interacts with the tethered furan ring. nih.gov The subsequent domino transformation can lead to the formation of valuable building blocks such as 2-formyl- and 2-acetylpyridines, effectively rearranging the furan ring system into a substituted pyridine. researchgate.netrsc.org

The pyridine moiety itself is also susceptible to rearrangement. Under visible light irradiation and with the use of an appropriate photosensitizer, pyridines can undergo a di-π-methane rearrangement. chinesechemsoc.org This energy-transfer-facilitated process enables the construction of three-membered ring structures from the pyridine framework. chinesechemsoc.org These discoveries highlight the potential for complex molecular rearrangements in furan-pyridine compounds, opening avenues for the synthesis of novel heterocyclic derivatives. chinesechemsoc.org

Cleavage and Fragmentation Reactions

The most probable cleavage and fragmentation pathway for this compound involves the oxidative opening of the furan ring. As discussed previously, oxidation of furan generates reactive intermediates that lead to the cleavage of the heterocyclic ring, ultimately forming acyclic dicarbonyl compounds. nih.govpharmaguideline.com This degradation pathway is a key aspect of the metabolism and toxicity of many furan-containing compounds. nih.gov

In the context of mass spectrometry, other fragmentation reactions would be expected. A primary fragmentation would likely be the loss of carbon dioxide (decarboxylation) from the carboxylic acid group, a common fragmentation pattern for aromatic carboxylic acids. This would yield a 4-(furan-2-yl)pyridine (B1269100) radical cation. Subsequent fragmentation could involve the cleavage of the C-C bond connecting the furan and pyridine rings, leading to ions corresponding to the individual heterocyclic systems. The furan ring itself could undergo further characteristic fragmentation, including the loss of carbon monoxide.

Electrochemical Characteristics and Electrode Reaction Mechanisms

The electrochemical behavior of this compound is characterized by the distinct redox properties of its constituent furan and pyridine moieties. The furan ring, being electron-rich, is susceptible to oxidation, analogous to its thiophene (B33073) and pyrrole (B145914) counterparts. cdnsciencepub.comyoutube.com In contrast, the pyridine ring is an electron-deficient heterocycle and typically undergoes reduction at moderate potentials. nih.gov

Studies on thiophene-pyridine dyad comonomers, which are structurally analogous to furan-pyridine systems, have shown that these molecules can generate both radical cations (via oxidation of the thiophene ring) and radical anions (via reduction of the pyridine ring). cdnsciencepub.com It is therefore expected that this compound would exhibit similar behavior, with an oxidative wave corresponding to the furan moiety and a reductive wave for the pyridine moiety in cyclic voltammetry experiments. researchgate.net

| Moiety | Electrochemical Process | Expected Intermediate | Reference |

|---|---|---|---|

| Furan | Oxidation | Radical Cation | cdnsciencepub.com |

| Pyridine | Reduction | Radical Anion | cdnsciencepub.comnih.gov |

Studies on Acid-Base Equilibria and Proton Transfer Phenomena

This compound possesses both an acidic functional group (the carboxylic acid) and a basic site (the lone pair of electrons on the pyridine nitrogen atom), making its acid-base chemistry particularly interesting. The lone pair on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system, making it available for protonation. youtube.com In contrast, a lone pair on the furan oxygen is delocalized within the aromatic system, rendering it non-basic. youtube.com

The presence of both acidic and basic centers allows for proton transfer phenomena. In solution, an equilibrium will exist between the neutral molecule, the carboxylate anion (pyridinium cation), and potentially a zwitterionic form, depending on the solvent polarity. The controlled transfer of a proton from an acidic species to the nitrogen of a pyridine ring is a well-established method for forming ionic molecular complexes, or molecular salts. nih.govresearchgate.net

The acidity of the carboxylic acid proton and the basicity of the pyridine nitrogen can be quantified by their respective pKa values. For the parent pyridine-2-carboxylic acid (picolinic acid), the pKa for the carboxylic acid proton is approximately 1.0, while the pKa for the dissociation of the pyridinium (B92312) ion is around 5.4. The furan substituent at the 4-position of the pyridine ring is expected to have a modest electronic effect on these values. The proximity of the carboxylic acid to the pyridine nitrogen in the 2-position allows for the possibility of a strong intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen lone pair in the neutral form.

Derivatization Strategies and Scaffold Modification in 4 Furan 2 Yl Pyridine 2 Carboxylic Acid Research

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a prime site for functionalization, readily undergoing reactions to form esters and amides. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and bioavailability.

Esterification and Amidation Reactions

Esterification of pyridine carboxylic acids is a common strategy to mask the polar carboxylic acid group. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, pyridine carboxylic acids can be efficiently converted to their corresponding esters by refluxing with an alcohol and an acid catalyst. google.com

Amidation, the formation of an amide bond, is another critical derivatization technique. This reaction involves coupling the carboxylic acid with a primary or secondary amine. Due to the acid-base reaction between a carboxylic acid and an amine, direct condensation requires high temperatures and is often inefficient. Therefore, coupling agents are frequently employed to activate the carboxylic acid. researchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate amide bond formation under mild conditions. nih.gov Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. researchgate.net For example, furan-2,5-dicarboxylic acid has been converted to its corresponding dicarboxamide derivatives by first treating it with oxalyl chloride to form the diacyl chloride, followed by reaction with various aromatic amines. mdpi.com

Table 1: Examples of Esterification and Amidation of Related Furan (B31954) and Pyridine Carboxylic Acids

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Furan-2,5-dicarboxylic acid | Oxalyl chloride, 2-aminopyrazine | N²,N⁵-Di(pyrazin-2-yl)furan-2,5-dicarboxamide | 71 | mdpi.com |

| Furan-2,5-dicarboxylic acid | Oxalyl chloride, 2-aminopyrimidine | N²,N⁵-Di(pyrimidin-2-yl)furan-2,5-dicarboxamide | 44.5 | mdpi.com |

| Furan-2,5-dicarboxylic acid | Oxalyl chloride, 4-aminopyridine, Et₃N | N²,N⁵-Di(pyridin-4-yl)furan-2,5-dicarboxamide | 68 | mdpi.com |

| Nicotinic acid | n-Butanol, H₂SO₄ | Butyl nicotinate | 95 | google.com |

| 2-(6-methoxynaphthalene-2-yl)propionic acid | Aniline, EDC, DMAP, HOBt | N-phenyl-2-(6-methoxynaphthalen-2-yl)propanamide | 57 | mdpi.com |

| Benzofuran-2-carboxylic acid | Boc₂O, DMAP, then various amines | Various benzofuran-2-carboxamides | - | mdpi.com |

Chemical Modifications of the Furan Ring

The furan ring in 4-(furan-2-yl)pyridine-2-carboxylic acid is an electron-rich aromatic system, making it susceptible to various chemical modifications, including electrophilic substitution, oxidation, and reduction.

The furan ring is significantly more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.compearson.com These reactions, such as nitration, halogenation, and formylation, preferentially occur at the 5-position (the carbon adjacent to the oxygen and opposite the pyridine substituent) due to the directing effect of the oxygen atom. numberanalytics.comchemicalbook.compearson.com For instance, furan can be nitrated to 2-nitrofuran (B122572) and brominated to 2-bromofuran (B1272941) under mild conditions. numberanalytics.com

Oxidation of the furan ring can lead to ring-opened products. Depending on the oxidizing agent and reaction conditions, furan derivatives can be converted into maleic acid or its derivatives. rsc.org For example, vapor-phase catalytic oxidation of furan using a vanadium-based catalyst can yield maleic acid. rsc.org

Reduction of the furan ring can be achieved through catalytic hydrogenation. This process can lead to the corresponding tetrahydrofuran (B95107) derivative, effectively saturating the furan ring. The choice of catalyst and reaction conditions is crucial to achieve selective hydrogenation of the furan ring without affecting the pyridine nucleus. nih.govrsc.orgresearchgate.net For instance, iridium catalysts with pyridine-phosphinite ligands have been used for the asymmetric hydrogenation of substituted furans. nih.gov

Substitution Pattern Analysis on the Pyridine Nucleus

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. When substitution does occur, it typically directs to the 3- and 5-positions. rsc.org Conversely, nucleophilic aromatic substitution is favored, especially at the 2- and 4-positions, if a suitable leaving group is present. google.com

The electronic effects of substituents on the pyridine ring can be systematically studied by analyzing changes in spectroscopic data, such as NMR chemical shifts. rsc.org Electron-donating groups on the pyridine ring are expected to increase the electron density of the ring system, which can be observed as an upfield shift in the ¹H and ¹³C NMR spectra of the pyridine protons and carbons. researchgate.net Conversely, electron-withdrawing groups would cause a downfield shift. mdpi.com These shifts provide valuable information about the electronic distribution within the molecule and can be correlated with its reactivity. rsc.orgmodgraph.co.uk

Table 2: Effect of Substituents on ¹³C NMR Chemical Shifts (δ, ppm) of Pyridine

| Solvent | C-2/C-6 | C-3/C-5 | C-4 | Reference |

| CDCl₃ | 149.8 | 123.6 | 135.8 | researchgate.net |

| C₆D₆ | 149.9 | 123.3 | 135.6 | researchgate.net |

| (CD₃)₂CO | 150.1 | 124.3 | 136.5 | researchgate.net |

| (CD₃)₂SO | 149.6 | 123.9 | 135.9 | researchgate.net |

| CD₃OD | 150.3 | 124.9 | 137.1 | researchgate.net |

Synthesis of Hydrazone and Schiff-Base Analogues

A significant derivatization strategy for this compound involves its conversion into hydrazone and Schiff-base analogues. This is typically achieved by first converting the carboxylic acid into a carbohydrazide (B1668358) intermediate.

The synthesis of the carbohydrazide is generally accomplished by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). nih.govajgreenchem.com For example, ethyl naphtho[2,1-b]furan-2-carboxylate reacts with hydrazine hydrate in ethanol (B145695) to afford naphtho[2,1-b]furan-2-carbohydrazide. nih.gov This hydrazide can then serve as a key building block for the synthesis of hydrazones and Schiff bases.

Hydrazones are formed through the condensation reaction of the carbohydrazide with various aldehydes and ketones. mdpi.comresearchgate.net This reaction is often catalyzed by a small amount of acid. mdpi.com Similarly, Schiff bases can be prepared by the condensation of the hydrazide with aldehydes. nih.govnih.gov These reactions introduce a new imine (-C=N-) linkage, significantly extending the molecular framework and offering new points for further functionalization or interaction with biological targets. The synthesis of Schiff bases from various hydrazides and aldehydes is a well-established and versatile method for creating diverse chemical libraries. nih.govnih.govekb.egresearchgate.net

Table 3: Synthesis of Hydrazone and Schiff-Base Analogues from Hydrazides

| Hydrazide | Aldehyde/Ketone | Product Type | Reaction Conditions | Reference |

| Naphtho[2,1-b]furan-2-carbohydrazide | Various chalcones | Pyrazole (B372694) derivatives | Acetic acid, dioxane, reflux | nih.gov |

| 5-Bromofuran-2-carboxyhydrazide | Various aromatic aldehydes | Schiff bases | - | nih.gov |

| Imidazo[1,2-a]pyridine-2-carbohydrazide | Aromatic aldehydes | Hydrazones | Ethanol, reflux | du.edu |

| 2-Hydroxybenzohydrazide | Furan-2-carbaldehyde | Schiff base | Ethanol, reflux | nih.gov |

| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone | 1,4-Dioxane | mdpi.com |

Coordination Chemistry and Metal Complexation Studies of 4 Furan 2 Yl Pyridine 2 Carboxylic Acid As a Ligand

Principles of Ligand Design for Pyridine-Carboxylate Systems

The design of ligands based on pyridine-carboxylate systems is a cornerstone of coordination chemistry, leveraging the distinct electronic and steric properties of both the pyridine (B92270) ring and the carboxylate group. Pyridine-2-carboxylic acid and its derivatives are particularly effective as chelating agents. The nitrogen atom of the pyridine ring and an oxygen atom from the adjacent carboxylate group can bind simultaneously to a metal center, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a highly favored binding mode for many transition metal ions.

In the specific case of 4-(Furan-2-yl)pyridine-2-carboxylic acid, the core chelating fragment of pyridine-2-carboxylate is maintained. The introduction of a furan (B31954) ring at the 4-position of the pyridine ring serves several key functions in ligand design:

Electronic Modulation : The furan ring can influence the electron density of the pyridine ring, thereby modifying the Lewis basicity of the pyridine nitrogen and affecting the strength of the metal-ligand bond.

Supramolecular Interactions : The furan ring, being an aromatic heterocycle, can participate in non-covalent interactions such as π-π stacking. Furthermore, the furan oxygen atom can act as a hydrogen bond acceptor, providing an additional site for forming extended supramolecular networks.

The strategic placement of the carboxylate group at the 2-position is crucial for enabling the chelate effect, which enhances the thermodynamic stability of the resulting metal complexes compared to coordination by analogous monodentate ligands.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes using this compound as a ligand typically involves the reaction of the deprotonated ligand with a suitable metal salt in a solvent. Common synthetic methods include slow evaporation, hydrothermal synthesis, or diffusion techniques, which facilitate the growth of single crystals suitable for X-ray diffraction analysis.

Transition Metal Coordination Compounds

This compound and its analogues are capable of forming stable complexes with a wide range of transition metals. nih.govrsc.org The ligand typically acts as a bidentate chelating agent, coordinating through the pyridine nitrogen and one of the carboxylate oxygen atoms. rsc.org The resulting coordination geometry around the metal center is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. Common geometries observed for transition metal pyridine complexes include octahedral and tetrahedral. wikipedia.org

For example, in complexes with divalent transition metals like Mn(II), Co(II), Ni(II), or Zn(II), it is common to observe octahedral geometries where the metal ion is coordinated to two or three bidentate ligands and often additional solvent molecules, such as water. wikipedia.orgresearchgate.net The specific coordination modes can vary, leading to the formation of mononuclear complexes, dinuclear species, or extended coordination polymers.

Below is a table summarizing the expected coordination behavior of this compound with various transition metals, based on findings for analogous pyridine-carboxylate systems.

| Metal Ion | Typical Coordination Number | Common Geometry | Potential Structure Type |

| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, or Distorted Octahedral | Mononuclear or Polymeric |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | Mononuclear or Polymeric |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Mononuclear or Polymeric |

| Ni(II) | 6 | Octahedral | Mononuclear or Polymeric |

| Fe(III) | 6 | Octahedral | Mononuclear or Polymeric |

| Ag(I) | 2, 3, or 4 | Linear, Trigonal Planar, or Tetrahedral | Polymeric |

Formation and Reactivity of Proton Transfer Salts in Complexation

An interesting aspect of the chemistry of pyridine-carboxylic acids is their ability to form proton transfer salts. dergipark.org.tr In the solid state or in solution, the acidic proton from the carboxylic acid group can be transferred to the basic nitrogen atom of the pyridine ring of another molecule or an added base like 4-picoline. rsc.org This results in the formation of an ionic salt, consisting of a pyridinium (B92312) cation and a carboxylate anion. rsc.orgrsc.org

This phenomenon is relevant to the complexation chemistry of this compound. The formation of such a proton transfer compound prior to or during the reaction with a metal ion can influence the final product. researchgate.net The anionic carboxylate-pyridinium species can then act as a counter-ion to a complex metal cation, or the deprotonated ligand can coordinate to the metal center while the protonated species is incorporated into the crystal lattice to balance charge and participate in hydrogen bonding. rsc.org Single-crystal X-ray diffraction studies are essential to confirm whether proton transfer has occurred and to elucidate the roles of the resulting ionic species within the crystal structure. researchgate.net

Supramolecular Assemblies Involving this compound Analogues

Beyond the primary coordination bonds to metal ions, this compound and its metal complexes are adept at forming extended, ordered structures known as supramolecular assemblies. These assemblies are held together by a network of non-covalent interactions.

The key interactions that drive the formation of these architectures include:

Hydrogen Bonding : This is a dominant force, particularly involving the carboxylate group. The uncoordinated oxygen atom of the carboxylate can act as a strong hydrogen bond acceptor. If water molecules are present in the crystal lattice, they can bridge multiple complex units through O-H···O hydrogen bonds.

π-π Stacking : The aromatic pyridine and furan rings are capable of engaging in π-π stacking interactions. These interactions help to organize the molecules into columns or layers, contributing significantly to the stability of the crystal packing.

C-H···O and C-H···π Interactions : Weaker hydrogen bonds, such as those between carbon-hydrogen bonds and oxygen atoms or aromatic rings, also play a crucial role in directing the three-dimensional arrangement of the molecules.

The interplay of these varied non-covalent interactions can lead to the formation of diverse and complex supramolecular architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. mdpi.com The presence of the furan ring in analogues provides additional possibilities for hydrogen bonding and stacking, making it a valuable component in the rational design of complex supramolecular systems. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Furan 2 Yl Pyridine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Electronic Structure Elucidation and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic behavior of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For pyridine (B92270) carboxylic acid derivatives and related furan-containing structures, DFT calculations are commonly used to determine these parameters. In a study on 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.2142 eV, indicating significant chemical stability. tandfonline.com The analysis of frontier orbitals helps in understanding the charge transfer interactions within the molecule. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) for related compounds |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.0 to -6.5 |

| LUMO Energy | ELUMO | - | -1.0 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~2.0 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~ -3.5 to -4.5 |

| Electrophilicity Index | ω | μ2 / 2η | Varies |

Note: The values in this table are representative examples from studies on similar heterocyclic carboxylic acids and are intended to be illustrative. Specific values for 4-(Furan-2-yl)pyridine-2-carboxylic acid would require dedicated DFT calculations.

Molecular Geometry Optimization and Conformational Analysis

Studies on similar bi-aromatic systems, such as N-(4-methoxyphenyl)picolinamide, show that the two rings are often slightly twisted relative to each other rather than being perfectly coplanar. nih.gov In this related molecule, the dihedral angle between the pyridine and benzene (B151609) rings is 14.25 (5)°. nih.gov For this compound, the conformation will be influenced by the steric and electronic interactions between the furan (B31954) ring, the pyridine ring, and the carboxylic acid group. Intramolecular hydrogen bonds, for instance between the carboxylic acid proton and the pyridine nitrogen, can also play a significant role in stabilizing a particular conformation. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, including vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis). By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This computed spectrum is often scaled by an empirical factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. The calculations provide the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities seen in a UV-Vis spectrum.

Intermolecular Interaction Analysis via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. acs.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding density for the entire crystal (the procrystal). acs.org

This surface can be mapped with various properties, such as d_norm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Heterocyclic Compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~40 - 50% |

| C···H / H···C | ~15 - 25% |

| O···H / H···O | ~10 - 20% |

| N···H / H···N | ~5 - 10% |

| C···C (π-π stacking) | ~3 - 8% |

Note: This table shows typical percentage contributions for related organic molecules. The specific values for this compound would depend on its unique crystal packing.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. ijper.org This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates within the active site of a biological target. ijper.org

The pyridine carboxylic acid scaffold is a versatile framework in medicinal chemistry, known to interact with various biological targets. nih.gov Docking studies involving furan- and pyridine-containing molecules often reveal key interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions that stabilize the ligand-receptor complex. For example, the pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor. The aromatic furan and pyridine rings can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. ijper.orgnih.gov

In studies on related pyridine derivatives as potential inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2), docking simulations successfully identified key binding modes and correlated the calculated binding energies with experimental inhibitory activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Theoretical Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by numerical values called molecular descriptors, determine its activity. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Once a dataset of compounds with known activities is assembled, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that relates the descriptors to the activity. A statistically robust QSAR model can then be used to predict the activity of new, untested compounds and to provide insights into the structural features that are important for the desired biological effect.

QSAR studies have been performed on various series of pyridine carboxylic acid derivatives to understand their anticancer and antibacterial activities. nih.govnih.gov For instance, a 4D-QSAR analysis was successfully applied to a set of 86 pyrazole (B372694) pyridine carboxylic acid derivatives to predict their biological activity and identify the key electronic and conformational features (the pharmacophore) responsible for their action. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies for 4 Furan 2 Yl Pyridine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "4-(Furan-2-yl)pyridine-2-carboxylic Acid" in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional NMR provides fundamental information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals for each of the aromatic protons on the pyridine (B92270) and furan (B31954) rings, as well as a signal for the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen and oxygen heteroatoms and the carboxylic acid group. Protons on the pyridine ring typically resonate at lower fields compared to those on the furan ring due to the electron-withdrawing nature of the nitrogen atom. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique chemical environment will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum (typically δ 160-185 ppm). The carbon atoms of the pyridine and furan rings will appear in the aromatic region (approximately δ 100-160 ppm), with their specific shifts influenced by the attached functional groups and heteroatoms. Quaternary carbons, those not bonded to any protons, generally show weaker signals.

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | > 10 (broad singlet) | 160 - 175 |

| Pyridine Ring Protons | 7.5 - 9.0 | 120 - 155 |

| Furan Ring Protons | 6.5 - 8.0 | 110 - 150 |

Note: The exact chemical shifts are dependent on the solvent used for the NMR experiment.

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings within the pyridine and furan rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. These experiments provide a complete and unambiguous assignment of the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound".

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrational frequencies include:

O-H stretch of the carboxylic acid, which appears as a very broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong and sharp band typically found around 1700-1730 cm⁻¹.

C=N and C=C stretching vibrations of the pyridine and furan rings, which are expected in the 1400-1650 cm⁻¹ region.

C-O stretching vibrations of the furan ring and the carboxylic acid, typically observed in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations of both the pyridine and furan moieties are expected to be strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the rings would be particularly prominent.

Characteristic Vibrational Frequencies:

| Functional Group/Vibration | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Weak |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 (strong) | Medium |

| C=N, C=C stretch (Aromatic Rings) | 1400 - 1650 (multiple bands) | Strong |

| C-O stretch (Furan, Carboxylic Acid) | 1000 - 1300 | Medium-Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For "this compound" (molecular formula C₁₀H₇NO₃), the expected molecular weight is approximately 189.17 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z 189. Subsequent fragmentation could involve the loss of the carboxylic acid group (as COOH, mass 45) or the loss of carbon dioxide (CO₂, mass 44) to give prominent fragment ions. Fragmentation of the furan or pyridine rings could also occur, providing further structural clues.

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in the solid state.

For a crystalline sample of "this compound," single crystal X-ray diffraction can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. It is anticipated that the carboxylic acid groups will form hydrogen-bonded dimers or chains in the solid state, a common feature for carboxylic acids. The relative orientation of the furan and pyridine rings would also be determined, revealing whether the molecule adopts a planar or twisted conformation in the crystal lattice. Analysis of related structures suggests that pyridine and furan dicarboxamide derivatives can adopt various conformations, including nearly planar, semi-skew, or skew, within a crystal lattice. mdpi.com

4 Furan 2 Yl Pyridine 2 Carboxylic Acid and Its Analogues As Building Blocks in Organic Synthesis

Utility in Multi-Component Synthetic Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. While specific examples detailing the use of 4-(furan-2-yl)pyridine-2-carboxylic acid as a primary reactant in classical MCRs like the Ugi or Passerini reactions are not extensively documented in the literature, the structural motifs present in this molecule suggest its potential utility. For instance, the carboxylic acid functionality is a key component in both the Ugi and Passerini reactions. wikipedia.orgwikipedia.org

In the context of MCRs, simpler analogues such as pyridine-2-carboxylic acid have been demonstrated to act as effective catalysts. For example, pyridine-2-carboxylic acid has been successfully employed as a catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones. rsc.org This three-component reaction involves an aldehyde, a 1,3-cyclodione, and a 5-aminopyrazole, and proceeds in high yields. The catalytic activity of pyridine-2-carboxylic acid in this context highlights the potential for more complex derivatives, including this compound, to either participate as a reactant or to be modified for use as a catalyst in similar or novel MCRs. The furan (B31954) moiety could introduce additional points of diversity or influence the stereochemical outcome of such reactions.

The general applicability of pyridinecarboxylic acids in MCRs underscores the latent potential of this compound in diversity-oriented synthesis, a strategy aimed at the rapid generation of libraries of structurally diverse small molecules.

Precursor Role in the Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of modern medicinal chemistry, as these scaffolds are prevalent in a vast array of biologically active compounds. This compound and its analogues are valuable precursors for the construction of such systems, particularly those containing the furopyridine core. The strategic arrangement of functional groups allows for intramolecular cyclization reactions to form bicyclic and polycyclic structures.

While direct examples starting from this compound are not extensively reported, the synthesis of various fused pyridine (B92270) and pyrimidine (B1678525) derivatives from substituted pyridines provides a clear precedent for its potential applications. For example, the construction of pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine derivatives often commences from appropriately functionalized pyridine precursors. These reactions typically involve the sequential introduction of substituents followed by a cyclization step.

The furan ring in this compound can also participate in cycloaddition reactions, which can be a key step in the formation of fused systems. The dearomatization of the furan ring through reactions like the Diels-Alder reaction can lead to the formation of oxabicyclo[2.2.1]heptane derivatives. These intermediates can then undergo further transformations to yield a variety of complex carbocyclic and heterocyclic frameworks.

The following table provides examples of fused heterocyclic systems that can be conceptually derived from pyridine and furan precursors, illustrating the potential synthetic pathways available for analogues of this compound.

| Fused Heterocyclic System | Potential Synthetic Precursors |

| Furo[2,3-b]pyridines | 2-halopyridine-3-carbaldehydes and furanones |

| Pyrido[3,2-b]furans | 3-aminofurans and 1,3-dicarbonyl compounds |

| Pyrido[2,3-d]pyrimidines | 2-aminonicotinamides and dicarbonyl compounds |

| Pyrazolo[3,4-b]pyridines | 2-hydrazinonicotinic acids and β-ketoesters |

Application in the Construction of Complex Molecular Architectures

Beyond the synthesis of fused heterocycles, this compound and its analogues can serve as foundational building blocks for the construction of larger and more complex molecular architectures, such as macrocycles and metal-organic frameworks (MOFs). The bifunctional nature of these molecules, possessing both a carboxylic acid and a heteroaromatic system capable of coordination, makes them attractive ligands for supramolecular chemistry and materials science.

The pyridine-2-carboxylic acid moiety is a well-established chelating agent for a variety of metal ions. This property can be exploited in the design and synthesis of MOFs, which are crystalline materials constructed from metal ions or clusters bridged by organic ligands. While there are no specific reports on MOFs constructed from this compound, the use of analogous pyridine-dicarboxylic acids in the formation of 2D and 3D coordination polymers is well-documented. The furan substituent in this compound could influence the topology and porosity of the resulting MOFs, potentially leading to materials with novel properties for applications in gas storage, separation, or catalysis.

In the realm of macrocyclic chemistry, pyridine-containing dicarboxamides have been used to synthesize chiral macrocycles with potential antimicrobial activity. These syntheses often start from pyridine-2,6-dicarbonyl dichloride, a derivative of the corresponding dicarboxylic acid. By analogy, this compound could be converted to a similar activated derivative and employed in the synthesis of novel macrocyclic structures incorporating the furan unit. The furan ring itself can be a component of macrocyclic structures, and its presence could impart specific conformational preferences or recognition properties to the macrocycle.

The table below summarizes the types of complex molecular architectures that could be accessed using this compound or its derivatives as building blocks.

| Complex Molecular Architecture | Synthetic Strategy | Potential Application |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Gas storage, catalysis |

| Macrocycles | High-dilution cyclization of activated diacids and diamines | Ionophores, molecular recognition |

| Supramolecular Assemblies | Self-assembly through hydrogen bonding and metal coordination | Crystal engineering, functional materials |

Q & A

Q. Critical Considerations :

- Monitor reaction temperature to avoid furan ring decomposition.

- Optimize catalyst loading (0.5–5 mol%) to balance yield and cost .

Advanced: How can discrepancies in reported reaction yields for derivatives be systematically addressed?

Methodological Answer:

Contradictions often arise from:

- Catalyst variability : Compare Pd(0) (e.g., Pd/C) vs. Cu(I) systems; Pd-based catalysts favor higher yields (70–85%) in heterocyclic coupling .

- Solvent effects : Polar solvents (DMF) enhance solubility but may promote side reactions (e.g., hydrolysis). Solvent screening via DoE (Design of Experiments) is recommended.

- Analytical validation : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify byproducts and confirm reproducibility .

Q. Troubleshooting :

- If yields <50%, re-examine anhydrous conditions (use molecular sieves) or switch to microwave-assisted synthesis for faster kinetics.

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

Q. Validation :

- Compare with published data from PubChem or IUPAC-recommended spectra .

Advanced: How can computational modeling predict the compound’s reactivity in metal coordination?

Methodological Answer:

- DFT Calculations : Use Gaussian09/B3LYP/6-311G(d,p) to model:

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on ligand exchange rates.

Q. Applications :

- Predict regioselectivity in derivatization (e.g., esterification at COOH vs. furan substitution).

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Q. Emergency Measures :

Advanced: How does the furan moiety influence biological activity in metal complexes?

Methodological Answer:

- Chelation Studies : Furan’s oxygen acts as a π-donor, stabilizing metal centers (e.g., Cu(II)) and enhancing DNA intercalation (IC₅₀ ~10 µM in anticancer assays) .

- Structure-Activity Relationships (SAR) :

- Replace furan with thiophene: Reduces logP (hydrophobicity) but increases toxicity.

- Methylation at furan C-5: Improves metabolic stability (t₁/₂ > 4 hrs in hepatic microsomes).

Q. Experimental Design :

Basic: What are the IUPAC-recommended naming conventions for derivatives?

Methodological Answer:

- Priority Rules : Numbering starts at the pyridine N, followed by substituents (e.g., “2-carboxylic acid” for COOH at C-2).

- Furan Substituent : Use “Furan-2-yl” to denote attachment via C-2 .

- Example : this compound methyl ester (derivatized at COOH).

Q. Validation :

- Cross-check with IUPAC’s Blue Book or ChemDraw naming tools .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Storage Conditions :

- Temperature: -20°C under argon (prevents oxidation of furan ring).

- Desiccants: Use silica gel to avoid hydrolysis of the carboxylic acid group.

- Stability Assays :

- Monitor via HPLC every 3 months; degradation >5% warrants repurification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.